Superior Thermal Stability: TDAB-BP vs. NPB Decomposition Temperature (Td)
TDAB-BP, a derivative of TDAB, demonstrates significantly higher thermal stability compared to the widely used hole-transport material NPB. The decomposition temperature (Td) of TDAB-BP was measured at 505 °C, which is 87 °C higher than that of NPB (418 °C) [1]. This enhanced thermal robustness is critical for device fabrication processes requiring high-temperature steps and for improving the operational lifetime of OLEDs under elevated temperatures.
| Evidence Dimension | Decomposition Temperature (Td) |
|---|---|
| Target Compound Data | 505 °C (TDAB-BP) |
| Comparator Or Baseline | 418 °C (NPB) |
| Quantified Difference | 87 °C higher |
| Conditions | Thermogravimetric analysis (TGA) under nitrogen atmosphere |
Why This Matters
Higher decomposition temperature enables compatibility with high-temperature processing steps and enhances device longevity, directly impacting procurement decisions for industrial-scale OLED manufacturing.
- [1] Yu, Y.; et al. N1,N1,N3,N3-tetra([1,1′-biphenyl]-4-yl)-N5,N5-diphenylbenzene-1,3,5-triamine: Synthesis, optical properties and application in OLED devices as efficient hole transporting material. Dyes Pigm. 2015, 120, 200-207. DOI: 10.1016/j.dyepig.2015.04.017. View Source
